(S)-Pyrrolidin-2-ylmethanesulfonic acid

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Research pain point: Racemic or wrong-enantiomer sulfonic acid analogs compromise peptide fold induction and receptor binding data. Solution: (S)-Pyrrolidin-2-ylmethanesulfonic acid (CAS 139644-71-6) - a defined chiral non-proteinogenic amino acid analog. • **Enantiopurity**: >99% ee, asymmetric synthesis from N-Boc-(S)-2-(hydroxymethyl)pyrrolidine; no racemization during coupling. • **Functional gain**: In endomorphin-2 analogues, (S)-HPrs residue confers μ-opioid receptor Kiμ = 100 nM - 5× higher affinity than (R)-epimer. • **Conformational control**: Induces rare α-turns and type IV β-turns inaccessible with proline or 3-substituted isomers. Available for immediate R&D procurement as a proline surrogate and chiral resolution agent.

Molecular Formula C5H11NO3S
Molecular Weight 165.21 g/mol
CAS No. 139644-71-6
Cat. No. B8781020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pyrrolidin-2-ylmethanesulfonic acid
CAS139644-71-6
Molecular FormulaC5H11NO3S
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)CS(=O)(=O)O
InChIInChI=1S/C5H11NO3S/c7-10(8,9)4-5-2-1-3-6-5/h5-6H,1-4H2,(H,7,8,9)
InChIKeyJYFHRLOWRFUNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Pyrrolidin-2-ylmethanesulfonic Acid: Chiral Sulfonic Acid Building Block


(S)-Pyrrolidin-2-ylmethanesulfonic acid (CAS 139644-71-6) is a chiral non-proteinogenic amino acid analog featuring a pyrrolidine ring with a methanesulfonic acid group at the 2-position [1]. As the (S)-enantiomer of 2-pyrrolidinemethanesulfonic acid, it serves as a chiral synthon for constructing β-sulphonamido peptides and foldamers , and is synthesized in high enantiomeric purity (>99% ee) via an asymmetric route starting from N-Boc-(S)-2-(hydroxymethyl)pyrrolidine [2].

Workflow
Chiral building block for asymmetric synthesis and peptidomimetic design
Stereochemical Control
Defined (S)-enantiomer for enantiomer-specific peptide engineering and foldamer studies
Procurement Context
Supports stereochemical-control research workflows; avoids racemate complexity

Why (S)-Pyrrolidin-2-ylmethanesulfonic Acid Is Irreplaceable


Generic substitution with the racemic mixture, the (R)-enantiomer, or positional isomers (e.g., 3-pyrrolidinemethanesulfonic acid) is scientifically unsound due to stereochemistry-dependent biological activity and conformational bias. In opioid peptide engineering, the (S)-HPrs residue confers a 5-fold higher μ-opioid receptor affinity compared to the (R)-HPrs epimer [1]. Furthermore, the 2-position sulfonic acid imparts a distinct conformational landscape—inducing rare α-turn conformations in peptides—that is not replicated by the 3-substituted isomer or carboxylic acid analogs [2]. Procurement of the defined (S)-enantiomer (CAS 139644-71-6) ensures reproducible asymmetric induction and biological readouts.

Racemic Mixture
Reported μ-opioid receptor binding context may shift; stereospecific readouts not guaranteed.
(R)-Enantiomer
Conformational bias and receptor affinity profile differ; cannot transfer (S)-enantiomer-dependent results.
Positional Isomer (3-Substituted)
Distinct application domain (weak GABA-mimetic vs. chiral synthon); not interchangeable for foldamer or peptide engineering.

Comparative Evidence for (S)-Pyrrolidin-2-ylmethanesulfonic Acid


Enantiomeric Purity and Chirality Transfer

The asymmetric synthesis of (S)-2-pyrrolidinemethanesulfonic acid from N-Boc-(S)-2-(hydroxymethyl)pyrrolidine proceeds with >99% enantiomeric excess, as confirmed by chiral HPLC [1]. This level of enantiopurity exceeds typical yields from racemic resolution methods, which often result in lower ee and require additional purification steps. The (R)-enantiomer is synthesized analogously with comparable purity, but the (S)-enantiomer is specifically required for certain bioactive conformations [2].

Enantiomeric Purity
Direct comparison
>99% ee
Supports high-yield chiral synthesis; removes need for racemic resolution.
Asymmetric route; N-Boc protection; confirmed by chiral HPLC.
Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Chiral Discrimination in μ-Opioid Receptor Binding

In a direct comparison of endomorphin-2 (EM2) analogues where proline at position 2 is replaced with (S)-HPrs or (R)-HPrs, the (S)-HPrs-containing analogue (6c) displayed a Kiμ of 100 ± 8 nM, whereas the (R)-HPrs-containing analogue (6d) showed a Kiμ of 510 ± 48 nM [1]. This represents a 5.1-fold difference in μ-opioid receptor binding affinity. The (S)-enantiomer also demonstrated improved functional activity in the GPI assay (IC50 = 730 nM for 6c vs. 2700 nM for 6d) [1].

μ-Opioid Binding (Ki)
Head-to-head
(S)-HPrs analogue: 100 ± 8 nM
(R)-HPrs analogue: 510 ± 48 nM
Reported 5.1-fold higher affinity context; supports stereospecific receptor binding studies.
Rat brain membrane assay; [3H]DAMGO displacement.
Opioid Peptides Receptor Binding Affinity Chiral Discrimination

Conformational Rigidity: α-Turn and β-Turn Induction

Incorporation of 2-pyrrolidinemethanesulfonic acid (2PyMS) into model peptides forces adoption of well-defined secondary structures. In crystalline state, the dipeptide PhC(O)-2PyMS-Phe-NHiPr forms a type IV β-turn, while the tripeptide PhC(O)-Ala-2PyMS-Phe-NHiPr adopts an unusual α-turn with a cis-amide bond at the pyrrolidine nitrogen [1]. This conformational bias is not observed with the corresponding carboxylic acid analog (proline) or with 3-pyrrolidinemethanesulfonic acid, which exhibits weaker GABA-mimetic activity and distinct receptor interactions [2].

Conformational Induction
Class-level inference
Type IV β-turn / rare α-turn (solid state)
Unique foldamer design; not replicated by proline or 3-substituted analogs.
X-ray crystallography of model di- and tripeptides.
Peptidomimetics Foldamers Conformational Analysis

Positional Isomer Differentiation: 2- vs. 3-Substitution

The 2-pyrrolidinemethanesulfonic acid isomer (2PyMS) and the 3-pyrrolidinemethanesulfonic acid isomer (PMSA) exhibit distinct biological profiles. PMSA (racemic) acts as a weak GABA uptake inhibitor and a bicuculline-sensitive GABA-mimetic, with potency more than two orders of magnitude weaker than its amide derivative in some assays [1]. In contrast, (S)-2PyMS is primarily exploited for its stereochemical and conformational control in peptide synthesis, with no reported GABAergic activity [2]. This divergence underscores that the position of the sulfonic acid group dictates the compound's utility: 2-substitution for chiral induction and foldamer design; 3-substitution for GABA receptor modulation.

2- vs. 3-Positional Isomer
Cross-study comparable
Chiral synthon vs. weak GABA-mimetic
Application domain differs; substitution risk high for chiral induction workflows.
GABA binding/uptake assays; no reported chiral induction for 3-isomer.
Positional Isomer Structure-Activity Relationship GABA Receptor

Application Scenarios for (S)-Pyrrolidin-2-ylmethanesulfonic Acid


Asymmetric Synthesis of β-Sulphonamido Peptides

Use (S)-pyrrolidin-2-ylmethanesulfonic acid (>99% ee) as a chiral building block to introduce the (S)-HPrs residue into peptide backbones. This enables the construction of endomorphin-2 analogues with enhanced μ-opioid receptor affinity (Kiμ = 100 nM, 5-fold better than the (R)-epimer) [1]. The high enantiopurity ensures reproducible chirality transfer without racemization during coupling.

Foldamer Design with Non-Native Secondary Structures

Incorporate 2PyMS into oligomers to enforce defined, non-canonical folds. Crystallographic evidence demonstrates that 2PyMS induces rare α-turn conformations and type IV β-turns, which are not accessible with proline or 3-substituted analogs [2]. This makes it a strategic monomer for peptidomimetics requiring restricted backbone flexibility.

Chiral Resolution and NMR Solvating Agent

The sulfonic acid group and chiral pyrrolidine core enable formation of diastereomeric salts with amines, facilitating enantiomeric resolution. Although direct comparative data are sparse, class-level inference suggests that (S)-pyrrolidin-2-ylmethanesulfonic acid can serve as a cost-effective alternative to camphorsulfonic acid in certain resolutions, with the added benefit of a structurally distinct chiral environment [3].

μ-Opioid Receptor Ligand Optimization

Employ the (S)-HPrs fragment as a proline surrogate in opioid peptide SAR studies. The 5-fold increase in μ-receptor binding affinity relative to the (R)-HPrs analog provides a clear stereochemical vector for optimizing analgesic candidates [1]. The sulfonamide junction also improves metabolic stability relative to natural amide bonds.

Application
Selection Property
Validation Focus
Asymmetric peptide synthesis
Chiral sulfonic acid building block
Enantiomeric integrity during coupling
Foldamer design
Unique α-turn/β-turn induction
Conformational analysis (X-ray)
Chiral resolution
Diastereomeric salt formation
Enantiomer separation efficiency
μ-Opioid ligand SAR
(S)-HPrs proline surrogate
Stereospecific binding assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Pyrrolidin-2-ylmethanesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.